3-Propylhexanoic acid

Description

BenchChem offers high-quality 3-Propylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

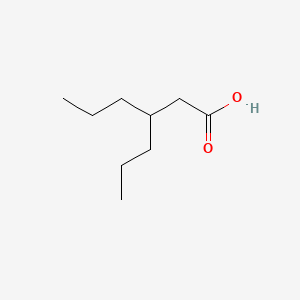

Structure

3D Structure

Properties

IUPAC Name |

3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVHHCWUCZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179797 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-61-6 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Propylhexanoic acid chemical properties and structure

Technical Monograph: 3-Propylhexanoic Acid Structural Isomerism, Synthesis, and Pharmacological Profile

Part 1: Executive Technical Summary

3-Propylhexanoic acid (CAS: 25110-61-6) is a branched-chain fatty acid and a structural isomer of the widely used antiepileptic drug, Valproic Acid (VPA). While VPA is 2-propylpentanoic acid, 3-propylhexanoic acid carries the propyl branch at the

This structural shift introduces a chiral center, rendering the molecule optically active—a distinct divergence from the achiral VPA. In drug development, this compound serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting Histone Deacetylase (HDAC) inhibition and anticonvulsant activity. However, it exhibits potent teratogenicity, necessitating rigorous handling protocols during synthesis and biological assaying.

Part 2: Chemical Identity & Physical Properties

The shift of the alkyl branch from C2 (in VPA) to C3 significantly alters the steric environment around the carboxylic acid pharmacophore. This impacts metabolic stability (beta-oxidation resistance) and protein binding affinity.

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| IUPAC Name | 3-Propylhexanoic acid | Also known as 3-propylcaproic acid. |

| CAS Number | 25110-61-6 | Unique identifier for regulatory tracking. |

| Formula | Molecular Weight: 158.24 g/mol .[1] | |

| Chirality | Yes (C3 Position) | Synthesis typically yields a racemate unless asymmetric catalysis is employed. |

| pKa (Predicted) | 4.80 | Similar to VPA; exists as carboxylate anion at physiological pH (7.4). |

| LogP (Predicted) | ~3.2 | Higher lipophilicity than VPA (LogP ~2.7), suggesting enhanced BBB permeability. |

| Boiling Point | ~235-240°C | Estimated based on homolog trends; requires high-vacuum distillation for purification. |

Visualizing the Structural Isomerism

The following diagram contrasts the achiral scaffold of Valproic Acid with the chiral scaffold of 3-Propylhexanoic acid.

Figure 1: Structural comparison highlighting the positional isomerism that introduces chirality in 3-Propylhexanoic acid.

Part 3: Synthesis Protocol

Objective: Synthesis of 3-propylhexanoic acid via Conjugate Addition.

Scale: Laboratory (10 mmol).

Purity Target: >95% (determined by

This protocol utilizes a Gilman Reagent (Lithium di-n-propylcuprate) addition to an

Step 1: Conjugate Addition (Formation of Ethyl 3-propylhexanoate)

-

Reagent Preparation:

-

In a flame-dried 3-neck flask under Argon, dissolve CuI (1.0 eq) in anhydrous THF. Cool to -78°C.

-

Add Propylmagnesium bromide (2.0 eq) dropwise. Observation: Solution turns bright yellow, then dark, indicating formation of lithium dipropylcuprate (

).

-

-

Addition:

-

Add Ethyl hex-2-enoate (1.0 eq) dissolved in THF dropwise to the cuprate solution at -78°C.

-

Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(turns solution blue due to Cu salts). -

Extract with diethyl ether (3x). Wash organics with brine, dry over

, and concentrate. -

Validation: Crude NMR should show loss of alkene protons (

5.8-6.9 ppm).

-

Step 2: Ester Hydrolysis

-

Reaction:

-

Dissolve the crude Ethyl 3-propylhexanoate in a 2:1 mixture of Ethanol:Water (15 mL).

-

Add KOH (3.0 eq) pellets.

-

Reflux at 80°C for 12 hours (Overnight).

-

-

Isolation:

-

Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Critical Step: Acidify the aqueous residue with 1N HCl to pH ~2. Observation: The acid will oil out or precipitate.

-

Extract with Ethyl Acetate. Dry over

and concentrate.

-

-

Purification:

-

Purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mmHg).

-

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway utilizing organocuprate chemistry for regiospecific alkylation.

Part 4: Pharmacology & Mechanism of Action

3-Propylhexanoic acid functions primarily as a Histone Deacetylase (HDAC) Inhibitor . By blocking the deacetylation of histone tails, it relaxes chromatin structure, leading to increased gene transcription. This mechanism underpins both its therapeutic potential (antiepileptic, antiviral) and its toxicity profile.

Key Biological Activities

-

Anticonvulsant: Like VPA, it elevates GABA levels in the brain, likely through the inhibition of GABA transaminase or succinic semialdehyde dehydrogenase, alongside sodium channel modulation.

-

Antiviral (CMV): It has demonstrated efficacy against Cytomegalovirus (CMV), likely by modulating host cell chromatin states required for viral replication.

-

Teratogenicity (Safety Warning):

-

Mechanism: Inhibition of HDACs during embryogenesis disrupts the expression of HOX genes, which are critical for body patterning.

-

Outcome: High risk of neural tube defects (e.g., spina bifida).

-

Potency: Studies suggest branched isomers like 3-propylhexanoic acid can be more potent teratogens than VPA due to higher lipophilicity and specific receptor fit.

-

Mechanistic Pathway

Figure 3: Dualistic mechanism of action showing how HDAC inhibition leads to both therapeutic efficacy and teratogenic toxicity.

References

-

Biosynth . 3-Propylhexanoic acid - Product Monograph. Retrieved from .

-

National Institutes of Health (NIH) . Engineering branched ionizable lipid for hepatic delivery... (Synthesis Protocol). Retrieved from .

-

ChemicalBook . 3-Propylhexanoic Acid Properties and CAS Data. Retrieved from .

-

Beilstein Journal of Organic Chemistry . Synthesis of 3-propylhexanoic acid via Michael Addition. Retrieved from .

-

CymitQuimica . Safety Data Sheet: 3-Propylhexanoic acid Teratogenicity. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis of 3-Propylhexanoic Acid from Cyclohexanone

This Application Note details a robust, multi-stage synthesis protocol for 3-Propylhexanoic Acid (CAS: 25110-61-6) starting from Cyclohexanone . This route is designed for research and development environments requiring high structural fidelity and scalability.

The protocol employs a "Ring-Functionalization

Executive Summary

3-Propylhexanoic acid is a branched medium-chain fatty acid and a structural isomer of Valproic Acid. While simple in structure, its specific branching at the

This protocol utilizes Cyclohexanone as a scaffold.[1][2] The strategy involves:

-

Desaturation to introduce reactivity.

-

Conjugate Addition to install the propyl branch.

-

Baeyer-Villiger Oxidation to expand the ring to a lactone.

-

Ring Opening & Defunctionalization to generate the terminal methyl group and the carboxylic acid moiety.

Key Advantages of This Route

-

Regiocontrol: The cyclic template ensures the propyl group is fixed exactly 3 carbons away from the carbonyl.

-

Scalability: Intermediates are stable and purifiable by standard distillation or crystallization.

-

Versatility: This protocol can be adapted for other 3-alkylhexanoic acids by changing the organocuprate reagent.

Chemical Retrosynthesis & Pathway

The synthesis disconnects the target molecule at the C1-C2 bond and the C6-Oxygen bond of a theoretical lactone precursor.

Figure 1: Retrosynthetic analysis showing the transformation from the cyclic starting material to the acyclic branched acid.

Detailed Experimental Protocols

Phase 1: Scaffold Functionalization

Step 1: Synthesis of 2-Cyclohexen-1-one

Objective: Convert the saturated ketone to an

-

Reagents: Cyclohexanone (1.0 eq), Bromine (1.05 eq), Ethylene glycol (solvent),

. -

Procedure:

-

Dissolve cyclohexanone in ethylene glycol at 0°C.

-

Add

dropwise. The ketalization and bromination occur in situ. -

Heat the mixture to 100°C with

to effect dehydrobromination and deprotection. -

Workup: Extract with diethyl ether, wash with brine, dry over

. -

Purification: Vacuum distillation.

-

-

Validation:

shows alkene protons at

Step 2: Conjugate Addition to form 3-Propylcyclohexanone

Objective: Install the propyl group at the

-

Reagents: 2-Cyclohexen-1-one (10 mmol), Propylmagnesium bromide (11 mmol), CuI (0.5 mmol), TMSCl (20 mmol), THF (anhydrous).

-

Mechanism: Formation of a Gilman reagent (

) in situ, followed by 1,4-addition. TMSCl accelerates the reaction and traps the enolate. -

Protocol:

-

Flame-dry a 3-neck flask under Argon. Add CuI and anhydrous THF. Cool to -78°C.

-

Add Propylmagnesium bromide dropwise. Stir 15 min to form the cuprate.

-

Add TMSCl followed by a solution of 2-cyclohexen-1-one in THF dropwise over 30 mins.

-

Allow to warm to 0°C over 2 hours.

-

Quench: Add saturated

solution (hydrolyzes the silyl enol ether back to the ketone). -

Workup: Extract with EtOAc. Wash organic layer with dilute ammonia (to remove Cu) and brine.

-

-

Yield: Expect 85-92%.

-

Data Point: The product is 3-propylcyclohexanone . The symmetry is broken.

Phase 2: Oxidative Ring Expansion

Step 3: Baeyer-Villiger Oxidation

Objective: Insert an oxygen atom into the ring to form a lactone. Critical Regiochemistry: Migration of the carbon atom best able to stabilize positive charge occurs. In 3-substituted cyclohexanones, the C2 carbon (secondary, attached to the alkyl branch) migrates preferentially over C6 (secondary, unsubstituted), inserting oxygen between the carbonyl and the branch.

-

Reagents: 3-Propylcyclohexanone (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.3 eq),

(1.5 eq), DCM. -

Protocol:

-

Dissolve ketone in DCM. Add

(to buffer the acidic byproduct). -

Cool to 0°C. Add mCPBA portion-wise.

-

Stir at room temperature for 12 hours.

-

Quench: Add saturated

(destroys excess peroxide) then saturated -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Product: 4-Propyloxepan-2-one .

-

Note: Minor amounts of the regioisomer (6-propyloxepan-2-one) may form but are separable.

-

Phase 3: Ring Opening & Defunctionalization

Step 4: Ring Opening to Ethyl 6-bromo-3-propylhexanoate

Objective: Open the lactone to a linear chain while differentiating the termini (Ester vs. Alkyl Halide).

-

Reagents: 4-Propyloxepan-2-one, Ethanol (absolute), HBr gas (or Acetyl Bromide/EtOH).

-

Protocol:

-

Result: The lactone opens. The "carbonyl" end becomes the Ethyl Ester. The "alcohol" end (C6) is converted to a primary Alkyl Bromide.

-

Structure:

.

-

Step 5: Defunctionalization (Reduction of Bromide)

Objective: Convert the terminal Bromide to a Methyl group to complete the propyl chain.

-

Reagents: Ethyl 6-bromo-3-propylhexanoate,

(Tributyltin hydride), AIBN (catalytic), Toluene.-

Green Alternative: Hydrogenation of the corresponding Iodide (convert Br

I via Finkelstein first) using

-

-

Protocol (Radical Reduction):

-

Product: Ethyl 3-propylhexanoate .

Step 6: Final Hydrolysis

Objective: Isolate the free acid.

-

Reagents: Ethyl 3-propylhexanoate, NaOH (2M), Methanol.

-

Protocol:

-

Stir ester in NaOH/MeOH at 50°C for 2 hours.

-

Acidify with HCl to pH 2.

-

Extract with DCM. Dry and concentrate.

-

-

Final Product: 3-Propylhexanoic Acid .

Data Summary & Process Parameters

| Step | Transformation | Reagents | Key Intermediate | Approx. Yield |

| 1 | Dehydrogenation | 2-Cyclohexen-1-one | 75% | |

| 2 | Conjugate Addition | 3-Propylcyclohexanone | 88% | |

| 3 | Ring Expansion | 4-Propyloxepan-2-one | 82% | |

| 4 | Ring Opening | Ethyl 6-bromo-3-propylhexanoate | 90% | |

| 5 | Reduction | Ethyl 3-propylhexanoate | 85% | |

| 6 | Hydrolysis | 3-Propylhexanoic Acid | 98% |

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from Cyclohexanone to 3-Propylhexanoic Acid.

References

-

Preparation of 2-Cyclohexenone: Garbisch, E. W. "The Preparation of 2-Cyclohexenones from Cyclohexanones." Journal of Organic Chemistry, vol. 30, no. 7, 1965, pp. 2109–2120. Link

-

Conjugate Addition Protocol: Lipshutz, B. H., et al. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions, 2004.[2] Link

-

Baeyer-Villiger Regiochemistry: Goodman, R. M., and Kishi, Y. "Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones." Journal of Organic Chemistry, vol. 57, no. 10, 1992, pp. 2768–2771. Link

- Lactone Ring Opening: Piacenti, F., et al. "Ring Opening of Lactones with Hydrogen Halides." Journal of the American Chemical Society, vol. 82, 1960.

-

Radical Reduction of Halides: Neumann, W. P. "Tri-n-butyltin Hydride as Reagent in Organic Synthesis." Synthesis, vol. 1987, no. 08, 1987, pp. 665-683. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Propylhexanoic Acid via Michael Addition: An Application Note for Advanced Synthesis Professionals

Introduction: The Significance of Substituted Carboxylic Acids and the Strategic Utility of Michael Addition

3-Propylhexanoic acid is a substituted carboxylic acid with potential applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty materials. Its branched alkyl chain imparts specific physicochemical properties that are of interest in drug development for modulating lipophilicity and metabolic stability. The synthesis of such precisely substituted alkanoic acids requires robust and regioselective C-C bond-forming methodologies. The Michael addition, or conjugate 1,4-addition, stands out as a powerful and widely utilized transformation for the formation of carbon-carbon bonds in a controlled manner.[1][2] This application note provides a detailed guide for the synthesis of 3-propylhexanoic acid, targeting researchers, medicinal chemists, and process development scientists. We will explore two highly effective protocols based on the conjugate addition of a propyl nucleophile to an α,β-unsaturated ester, a classic Michael acceptor. The methodologies detailed herein are the use of a Gilman reagent (lithium dipropylcuprate) and a copper-catalyzed Grignard reaction, both of which offer high efficiency and selectivity for the desired 1,4-adduct.

Scientific Principles and Mechanistic Overview

The core of this synthetic strategy lies in the reaction of a nucleophilic propyl source with an electrophilic α,β-unsaturated ester, ethyl crotonate (ethyl but-2-enoate). The electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β-carbon susceptible to nucleophilic attack.

Mechanism of Conjugate Addition

The generally accepted mechanism for the 1,4-addition of organocuprates to enones involves the formation of a Cu(III) intermediate. The nucleophilic cuprate adds to the β-carbon of the α,β-unsaturated ester, forming a copper enolate intermediate. Subsequent protonation during aqueous workup yields the final saturated ester.

A simplified representation of the mechanism is depicted below:

Caption: Simplified mechanism of organocuprate conjugate addition.

Physicochemical Data of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.354 |

| Ethyl crotonate | C₆H₁₀O₂ | 114.14 | 137-138 | 0.918 |

| Ethyl 3-propylhexanoate | C₁₁H₂₂O₂ | 186.29 | ~208-210 (est.) | ~0.87 (est.) |

| 3-Propylhexanoic acid | C₉H₁₈O₂ | 158.24 | 253.4 at 760 mmHg | 0.919 |

Experimental Protocols

Two robust protocols for the synthesis of 3-propylhexanoic acid are presented below. Protocol A utilizes a pre-formed Gilman reagent, offering high yields and clean reactions. Protocol B employs a copper-catalyzed Grignard reaction, which can be more convenient as it avoids the preparation of the organolithium precursor.

Protocol A: Synthesis via Lithium Dipropylcuprate (Gilman Reagent)

This protocol is a two-step process: the formation of the Gilman reagent followed by its conjugate addition to ethyl crotonate, and subsequent hydrolysis of the resulting ester.

Step 1: Conjugate Addition of Lithium Dipropylcuprate

Caption: Workflow for the synthesis of ethyl 3-propylhexanoate via Gilman reagent.

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| Copper(I) Iodide (CuI) | 1.90 g | 10.0 mmol | 99.9% |

| n-Propyllithium (in cyclohexane) | 10.0 mL of 2.0 M solution | 20.0 mmol | |

| Ethyl crotonate | 1.14 g | 10.0 mmol | 98% |

| Anhydrous Diethyl Ether | 100 mL | - | |

| Saturated Aqueous NH₄Cl | 50 mL | - | |

| Anhydrous Magnesium Sulfate | As needed | - |

Procedure:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.

-

Cuprate Formation: To the flask, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Addition of n-Propyllithium: Slowly add the n-propyllithium solution (10.0 mL of a 2.0 M solution in cyclohexane, 20.0 mmol) dropwise to the stirred suspension over 20 minutes, maintaining the temperature below -70 °C. A dark-colored solution of lithium dipropylcuprate will form.

-

Conjugate Addition: In the dropping funnel, prepare a solution of ethyl crotonate (1.14 g, 10.0 mmol) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the Gilman reagent at -78 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-propylhexanoate. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 3-Propylhexanoate

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| Crude Ethyl 3-propylhexanoate | From Step 1 (~1.86 g) | ~10.0 mmol | |

| Sodium Hydroxide (NaOH) | 1.20 g | 30.0 mmol | |

| Ethanol | 20 mL | - | |

| Water | 20 mL | - | |

| Concentrated Hydrochloric Acid (HCl) | As needed | - | 37% |

| Diethyl Ether | 100 mL | - |

Procedure:

-

Saponification: In a 100 mL round-bottom flask, dissolve the crude ethyl 3-propylhexanoate in ethanol (20 mL). Add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (20 mL).

-

Reflux: Heat the mixture to reflux with stirring for 2 hours.

-

Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully acidify the mixture to pH ~2 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Isolation and Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-propylhexanoic acid. The product can be further purified by vacuum distillation.

Protocol B: Copper-Catalyzed Grignard Reaction

This protocol offers a more direct approach by using a commercially available Grignard reagent with a catalytic amount of a copper salt.

Caption: Workflow for the copper-catalyzed Grignard addition.

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| Copper(I) Chloride (CuCl) | 0.05 g | 0.5 mmol | 99% |

| Propylmagnesium Bromide (in THF) | 5.5 mL of 2.0 M solution | 11.0 mmol | |

| Ethyl crotonate | 1.14 g | 10.0 mmol | 98% |

| Anhydrous Diethyl Ether | 50 mL | - | |

| Saturated Aqueous NH₄Cl | 50 mL | - | |

| Anhydrous Magnesium Sulfate | As needed | - |

Procedure:

-

Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, and is flame-dried.

-

Catalyst Suspension: To the flask, add copper(I) chloride (0.05 g, 0.5 mmol) and anhydrous diethyl ether (20 mL). Cool the suspension to 0 °C in an ice bath.

-

Grignard Reagent Addition: Slowly add the propylmagnesium bromide solution (5.5 mL of a 2.0 M solution in THF, 11.0 mmol) to the stirred suspension at 0 °C.

-

Substrate Addition: In the dropping funnel, prepare a solution of ethyl crotonate (1.14 g, 10.0 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.

-

Workup and Isolation: Follow the workup, extraction, and isolation procedure as described in Protocol A, Step 1 (points 6 and 7).

-

Hydrolysis: The resulting crude ethyl 3-propylhexanoate is then hydrolyzed to 3-propylhexanoic acid as described in Protocol A, Step 2.

Safety and Handling Precautions

-

Organometallic Reagents: Both n-propyllithium and propylmagnesium bromide are highly reactive, pyrophoric, and react violently with water.[3] They must be handled under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and techniques.[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Quenching: The quenching of organometallic reagents is highly exothermic. The quenching agent should be added slowly to a cooled reaction mixture with vigorous stirring.[3]

-

Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The synthesis of 3-propylhexanoic acid can be effectively achieved through a Michael addition strategy. Both the Gilman reagent and the copper-catalyzed Grignard reaction protocols provide reliable and high-yielding routes to the intermediate ester, which is readily hydrolyzed to the target carboxylic acid. The choice between the two protocols may depend on the availability of reagents and the scale of the synthesis. These detailed application notes provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this valuable substituted carboxylic acid.

References

-

OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

-

López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5411–5414. Available at: [Link]

-

PubChem. (n.d.). 2-Ethyl-3-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Larock, R. C. (2018).

-

PubChem. (n.d.). Ethyl 3-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Propyl hexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-3-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

-

Wikipedia. (n.d.). Valproate. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Hydrolysis of Diethyl Dipropylmalonate in the Synthesis of 3-Propylhexanoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 3-propylhexanoic acid, with a specific focus on the critical base-catalyzed hydrolysis (saponification) of the diethyl dipropylmalonate intermediate. The malonic ester synthesis is a robust and classic method for the formation of substituted carboxylic acids.[1][2] This document outlines the underlying chemical principles, provides a detailed, step-by-step protocol for the hydrolysis and subsequent decarboxylation, and offers expert insights into optimizing the reaction for high yield and purity.

Introduction and Synthetic Strategy

3-Propylhexanoic acid, also known as dipropylacetic acid, is a structural analog of the anticonvulsant drug valproic acid. Its synthesis is of significant interest in medicinal chemistry and drug development for the study of structure-activity relationships. The most common and reliable route to this compound is the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[3][4][5]

The overall synthetic pathway can be summarized as follows:

-

Double Alkylation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a stabilized enolate.[6] This nucleophile then undergoes two sequential SN2 reactions with an alkyl halide (n-propyl bromide in this case) to yield the key intermediate, diethyl dipropylmalonate.[4]

-

Hydrolysis (Saponification): The diethyl dipropylmalonate intermediate is hydrolyzed under basic conditions. This step, known as saponification, converts the two ester groups into a dicarboxylate salt.[3][7]

-

Acidification & Decarboxylation: The dicarboxylate salt is then acidified to form dipropylmalonic acid. This β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final product, 3-propylhexanoic acid, and carbon dioxide.[1][3][8]

This application note will focus on the practical execution and chemical reasoning for steps 2 and 3.

Figure 1. Workflow for the synthesis of 3-propylhexanoic acid.

The Critical Hydrolysis Step: Mechanism and Considerations

The conversion of the sterically hindered diethyl dipropylmalonate to the corresponding dicarboxylic acid is the cornerstone of this synthesis.

2.1. Mechanism of Saponification Saponification is a base-catalyzed hydrolysis of an ester.[7] The mechanism proceeds in two main stages:

-

Nucleophilic Acyl Substitution: A hydroxide ion (from KOH or NaOH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This forms a tetrahedral intermediate.[7]

-

Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an ethoxide ion (⁻OEt) as the leaving group. The highly basic ethoxide ion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and ethanol.[7][9] This irreversible deprotonation drives the reaction to completion.[9]

2.2. Causality Behind Experimental Choices

-

Choice of Base (Potassium Hydroxide): Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) due to the higher solubility of potassium carboxylate salts in the reaction medium, which can prevent precipitation and ensure a homogeneous reaction mixture. An alcoholic solution of the base is used to improve the miscibility of the aqueous base with the organic ester.[10]

-

Solvent System (Ethanol/Water): A co-solvent system is essential. Water is required for the hydroxide ions, while ethanol helps to solubilize the nonpolar ester intermediate, creating a single phase for the reaction to proceed efficiently.

-

Elevated Temperature (Reflux): The two propyl groups on the α-carbon create significant steric hindrance, which can slow the approach of the hydroxide nucleophile to the carbonyl carbons.[11] Heating the reaction mixture to reflux provides the necessary activation energy to overcome this steric barrier and ensures the reaction proceeds at a practical rate.[11] Typical methods for saponification often involve long reaction times and high temperatures.[11]

-

Acidification (Hydrochloric Acid): After saponification is complete, a strong mineral acid like HCl is added. This serves to protonate the dicarboxylate salt, forming the neutral dipropylmalonic acid, which is often insoluble in the aqueous medium and may precipitate.[9][10] An excess of acid ensures complete protonation.

Detailed Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl dipropylmalonate | Synthesis Grade | Sigma-Aldrich | Starting ester intermediate. |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Used for saponification. |

| Ethanol (EtOH), 200 proof | Anhydrous | VWR | Co-solvent for hydrolysis. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification. |

| Diethyl Ether | Anhydrous | EMD Millipore | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |

| Deionized Water (DI H₂O) | Type I | In-house | For solutions and workup. |

3.2. Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

3.3. Step-by-Step Procedure

Part A: Saponification of Diethyl Dipropylmalonate

-

Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a glass stopper. Place the flask in a heating mantle.

-

Reagent Preparation: In the flask, dissolve 28.0 g of potassium hydroxide (KOH) in 150 mL of ethanol. Gentle warming may be required. Once dissolved, allow the solution to cool to near room temperature.

-

Substrate Addition: To the stirred ethanolic KOH solution, add 50.0 g (0.217 mol) of diethyl dipropylmalonate.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 3-4 hours.[10][12] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

-

Solvent Removal: After the reaction is complete, remove the bulk of the ethanol using a rotary evaporator.

Part B: Acidification, Decarboxylation, and Workup

-

Hydrolysis & Acidification: To the residue in the flask, add 150 mL of water and stir until the potassium dipropylmalonate salt is fully dissolved. Cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH is ~1-2 (test with pH paper). This will cause the dipropylmalonic acid to precipitate as a white solid or oil.

-

Decarboxylation: Gently heat the acidified mixture. You will observe the evolution of CO₂ gas. Continue to heat at reflux (approx. 100-110°C) for 2-3 hours, or until the gas evolution ceases.[8] This step converts the dipropylmalonic acid into 3-propylhexanoic acid.

-

Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).[10][13]

-

Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude 3-propylhexanoic acid can be purified by vacuum distillation to yield a clear, colorless liquid.

Data and Expected Results

| Parameter | Value |

| Scale | 50.0 g of diethyl dipropylmalonate |

| Hydrolysis Time/Temp | 3-4 hours / Reflux (~85°C) |

| Decarboxylation Time | 2-3 hours / Reflux (~100°C) |

| Expected Yield | 25-28 g (72-81%) |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~220-222 °C (at atmospheric pressure) |

Troubleshooting

-

Low Yield: May result from incomplete hydrolysis or decarboxylation. Ensure reflux times are adequate and that acidification is complete (pH 1-2). Steric hindrance can make this reaction sluggish, so ensure sufficient reaction time is allowed.[11]

-

Product Contamination: Incomplete decarboxylation can leave residual dipropylmalonic acid. Ensure gas evolution has completely stopped before proceeding to workup.

Safety Precautions

-

Handle KOH and concentrated HCl with extreme care. They are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ethanol and diethyl ether are highly flammable. Keep away from ignition sources. Use a heating mantle, not a Bunsen burner.

-

The decarboxylation step evolves CO₂ gas. Ensure the apparatus is not sealed to avoid pressure buildup.

References

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. [Link]

-

Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

-

AquaDocs. DETERMINATION OF SAPONIFICATION VALUE. [Link]

-

Organic Chemistry Tutor. Saponification of Esters. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

- Google Patents. CS249863B1 - A method of preparing dipropylmalonic acid.

-

Wikipedia. Malonic ester synthesis. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

- Google Patents. US2373011A - Production of malonic acid.

-

ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

- Google Patents.

- Google Patents. DE2853732A1 - Prepn. of di:propyl-acetic acid.

-

Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Aquadocs Repository [aquadocs.org]

- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Purification of 3-Propylhexanoic Acid by Chromatography: An Application Note and Protocol Guide

Abstract

This comprehensive guide provides a detailed framework for the purification of 3-propylhexanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and chemical research. Recognizing the critical need for high-purity compounds in these fields, this document outlines robust chromatographic strategies, including preparative silica gel column chromatography for bulk purification and high-performance liquid chromatography (HPLC) and gas chromatography (GC) for high-resolution separation and analysis. The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning the choice of methodology, from stationary and mobile phase selection to the management of potential impurities. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable purification and analysis workflows for 3-propylhexanoic acid and related compounds.

Introduction: The Significance of Purifying 3-Propylhexanoic Acid

3-Propylhexanoic acid is a nine-carbon branched-chain fatty acid. While not as common as its straight-chain counterparts, its unique structure makes it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The purity of such compounds is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, biological activity, and the safety profile of final products.

The synthesis of 3-propylhexanoic acid, often achieved through methods like the malonic ester synthesis, can introduce a variety of impurities. These may include unreacted starting materials, dialkylated byproducts, and side-reaction products.[1][2] Therefore, a robust and efficient purification strategy is not merely a suggestion but a necessity. Chromatography, with its diverse range of techniques, offers the most powerful and versatile approach to achieving the high levels of purity required for demanding applications.

This application note will detail three primary chromatographic techniques for the purification and analysis of 3-propylhexanoic acid:

-

Preparative Column Chromatography: For the initial, large-scale purification of the crude synthetic product.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution purification of smaller quantities and for purity analysis.

-

Gas Chromatography (GC): Primarily for the analysis of purity and for the separation of volatile derivatives.

Physicochemical Properties of 3-Propylhexanoic Acid

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These properties dictate the compound's behavior in a chromatographic system.

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Boiling Point | 253.4 °C at 760 mmHg | [4] |

| pKa | ~4.80 | [4] |

| Predicted LogP | 2.67750 | [4] |

The carboxylic acid functional group, with a pKa of approximately 4.80, is the most influential feature.[4] At a pH above its pKa, the molecule will be deprotonated and exist as a carboxylate anion, rendering it highly polar. Conversely, at a pH below its pKa, it will be in its protonated, neutral form, making it significantly less polar. This pH-dependent polarity is a key lever to manipulate in chromatographic separations. The LogP value suggests moderate lipophilicity, indicating that it will have affinity for both polar and non-polar phases, making it amenable to a variety of chromatographic techniques.

Potential Impurities in the Synthesis of 3-Propylhexanoic Acid

A common and efficient method for synthesizing 3-propylhexanoic acid is the malonic ester synthesis . This multi-step process, while effective, can generate several impurities that need to be removed.[1][5][6]

A potential synthetic route is outlined below:

Sources

Quantitative Analysis of 3-Propylhexanoic Acid in Biological Matrices using High-Performance Liquid Chromatography

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Propylhexanoic acid in biological samples such as plasma and urine. 3-Propylhexanoic acid, a branched-chain fatty acid, is of growing interest in metabolic research and drug development. However, its analysis is challenging due to its polarity, volatility, and lack of a strong chromophore, making sensitive detection difficult in complex biological matrices.[1] This application note details two robust sample preparation methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which is enhanced by chemical derivatization. An alternative, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.[2][3][4]

Introduction: The Analytical Challenge

Low-molecular-weight carboxylic acids are integral to numerous metabolic pathways, and their quantification in biological fluids can provide critical insights into disease states and drug metabolism.[5] 3-Propylhexanoic acid (C9H18O2) is a medium-chain fatty acid whose accurate measurement is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The primary analytical hurdles include:

-

Complex Biological Matrix: Plasma, serum, and urine contain a multitude of endogenous compounds that can interfere with the analysis.[5][6]

-

Poor Chromatographic Retention: The polarity of short-to-medium chain fatty acids makes them difficult to retain on conventional reversed-phase HPLC columns.[1]

-

Low UV Absorbance: The simple carboxyl group in 3-Propylhexanoic acid lacks a significant chromophore, resulting in poor sensitivity with UV-Vis detectors, a common workhorse in many analytical labs.[1][7]

To overcome these challenges, a robust workflow encompassing efficient sample cleanup, optimized chromatography, and sensitive detection is paramount. This guide provides the technical protocols and the scientific rationale behind the methodological choices, ensuring data integrity and reproducibility.

Analyte Profile: 3-Propylhexanoic Acid

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [8] |

| Molecular Weight | 158.24 g/mol | [8] |

| pKa | ~4.80 (Predicted) | [8][9][10] |

| Boiling Point | 253.4°C at 760 mmHg | [10] |

| LogP | 2.67750 (Predicted) | [10] |

Understanding these properties is key. The pKa of ~4.80 dictates that the molecule will be in its anionic (deprotonated) state at physiological pH (~7.4) and in its neutral (protonated) state under acidic conditions (pH < 3). This principle is exploited during sample extraction.

Principle of the Method & Strategic Workflow

The quantification of 3-Propylhexanoic acid is achieved through a multi-step process designed to isolate the analyte, enhance its detectability, and ensure accurate measurement. The overall workflow is depicted below.

Caption: Overall analytical workflow for 3-Propylhexanoic acid analysis.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: 3-Propylhexanoic acid (≥98% purity), Internal Standard (IS), e.g., 2-Propylheptanoic acid or an isotopically labeled analog.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Methyl tert-butyl ether (MTBE) - all HPLC or LC-MS grade.

-

Reagents: Formic acid, Phosphoric acid, 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.

-

Water: Deionized water, 18 MΩ·cm or greater.

-

SPE Cartridges: Reversed-phase (e.g., C18) or strong anion exchange cartridges.

-

Labware: Polypropylene microcentrifuge tubes, glass vials, positive pressure manifold for SPE.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions compounds between two immiscible liquid phases.[11][12][13] For acidic compounds like 3-Propylhexanoic acid, adjusting the pH is crucial for efficient extraction.

Rationale: By acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa, we convert the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This significantly increases its solubility in a nonpolar organic solvent, allowing for its extraction from the aqueous biological matrix.

Step-by-Step Protocol:

-

Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene tube.

-

Internal Standard (IS): Add 10 µL of the IS working solution. The IS is critical for correcting variations during sample preparation and instrument response.[14]

-

Acidification: Add 20 µL of 1M HCl or phosphoric acid to acidify the sample to pH < 3. Vortex briefly.

-

Extraction Solvent: Add 600 µL of an organic solvent (e.g., ethyl acetate or MTBE).

-

Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable solvent for derivatization.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample cleanup and concentration, often providing cleaner extracts than LLE. For 3-Propylhexanoic acid, a reversed-phase sorbent can be used.

Rationale: The acidified, protonated form of 3-Propylhexanoic acid exhibits nonpolar character and will be retained on a reversed-phase (e.g., C18) sorbent. Polar interferences are washed away, and the analyte is then eluted with an organic solvent.

Step-by-Step Protocol:

-

Sample Pre-treatment: Aliquot 100 µL of the sample, add 10 µL of IS, and dilute with 400 µL of acidified water (e.g., 2% phosphoric acid). This ensures the analyte is in its neutral form for retention.

-

Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water. Do not let the sorbent go dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water to remove polar interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Derivatization for HPLC-UV Analysis

To enable sensitive UV detection, the carboxyl group of 3-Propylhexanoic acid must be reacted with a UV-absorbing "tag."[15] 3-Nitrophenylhydrazine (3-NPH) is a common reagent for this purpose, reacting with carboxylic acids in the presence of a condensing agent like EDC.[16][17]

Sources

- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. guidechem.com [guidechem.com]

- 9. 3-PROPYLHEXANOIC ACID | 25110-61-6 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]

Application Notes and Protocols for Investigating Teratogenic Effects of 3-Propylhexanoic Acid in Zebrafish

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Developmental Toxicity of 3-Propylhexanoic Acid with the Zebrafish Model

The assessment of developmental toxicity is a critical step in the safety evaluation of novel chemical entities and environmental contaminants. Branched-chain carboxylic acids represent a class of compounds with diverse industrial and pharmaceutical applications. A well-known member of this class, valproic acid (VPA), is a widely used antiepileptic drug, but it is also a potent teratogen.[1][2] 3-Propylhexanoic acid, a structural analog of VPA, warrants investigation to determine its potential for inducing developmental abnormalities.

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity and teratogenicity screening.[3] Its key advantages include high fecundity, external and rapid embryonic development, and optical transparency of embryos, which allows for detailed real-time visualization of organogenesis.[4][5] Furthermore, the fundamental developmental pathways in zebrafish are highly conserved with those in mammals, making it a relevant and predictive model for human health.[6]

This guide provides a comprehensive framework for investigating the teratogenic effects of 3-propylhexanoic acid using the zebrafish model. It is designed to equip researchers with the necessary scientific background, detailed experimental protocols, and data interpretation strategies to conduct a robust assessment of developmental toxicity. By leveraging the extensive knowledge base on the teratogenic mechanisms of VPA, this document offers a structured approach to characterizing the potential hazards of 3-Propylhexanoic acid.

Scientific Background: Lessons from Valproic Acid to Inform the Study of 3-Propylhexanoic Acid

Valproic acid (2-propylpentanoic acid) and 3-propylhexanoic acid share a close structural resemblance, suggesting the potential for similar biological activities.[1][7][8][9][10][11] VPA is a known human teratogen, and its effects have been extensively studied in various animal models, including zebrafish. Understanding the established mechanisms of VPA-induced teratogenicity provides a strong foundation for designing and interpreting studies on 3-propylhexanoic acid.

2.1. Known Teratogenic Effects of Valproic Acid in Zebrafish

Exposure of zebrafish embryos to VPA induces a spectrum of developmental abnormalities, including:

-

Neural tube defects: Analogous to spina bifida in humans.

-

Craniofacial malformations: Including jaw and cartilage defects.

-

Cardiovascular abnormalities: Such as pericardial edema and heart looping defects.

-

Skeletal deformities: Including curved or shortened body axis.

-

Behavioral alterations: Affecting locomotor activity and sensory responses.

2.2. Potential Molecular Mechanisms of Action

The teratogenicity of VPA is believed to be multifactorial. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs).[12][13][14][15][16] HDACs play a crucial role in chromatin remodeling and gene expression. By inhibiting HDACs, VPA can lead to the inappropriate expression of genes that are critical for normal embryonic development.

Another key pathway implicated in VPA teratogenicity is the Wnt signaling pathway .[17][18][19][20] This pathway is fundamental for numerous developmental processes, including body axis formation, cell fate specification, and organogenesis. VPA has been shown to disrupt Wnt signaling, leading to a cascade of downstream effects that contribute to birth defects.

Given the structural similarity of 3-propylhexanoic acid to VPA, it is plausible that it may also exert teratogenic effects through the inhibition of HDACs and/or disruption of the Wnt signaling pathway.

Experimental Protocols: A Step-by-Step Guide

This section outlines the detailed protocols for conducting a comprehensive teratogenicity assessment of 3-propylhexanoic acid in zebrafish. These protocols are adapted from established methods, including the OECD Guideline 236 for Fish Embryo Acute Toxicity (FET) Test, and incorporate best practices for developmental toxicity studies.

3.1. Zebrafish Husbandry and Embryo Collection

-

Maintenance: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

-

Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed. Place a divider to separate the fish.

-

Spawning: Remove the divider in the morning at the onset of the light cycle to induce spawning.

-

Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.

-

Quality Control: Examine the embryos under a dissecting microscope and select healthy, fertilized embryos at the 1-4 cell stage for experiments.

3.2. Preparation of 3-Propylhexanoic Acid Solutions

-

Stock Solution: Prepare a high-concentration stock solution of 3-propylhexanoic acid in a suitable solvent (e.g., DMSO). The final solvent concentration in the exposure medium should not exceed 0.1% and should be non-teratogenic.

-

Working Solutions: Prepare a series of dilutions from the stock solution in embryo medium (e.g., E3 medium) to achieve the desired final exposure concentrations. A geometric series of concentrations is recommended for the initial range-finding study.

-

Controls: Include a negative control (embryo medium only) and a solvent control (embryo medium with the same concentration of solvent as the highest test concentration). A positive control (e.g., valproic acid) is also recommended to validate the assay.

3.3. Zebrafish Embryo Teratogenicity Assay

This workflow is designed to assess the developmental toxicity of 3-Propylhexanoic acid.

Caption: Zebrafish Teratogenicity Assay Workflow.

Step-by-Step Protocol:

-

Embryo Plating: At 4-6 hours post-fertilization (hpf), transfer individual healthy embryos into the wells of a 96-well plate containing 100 µL of embryo medium per well.

-

Exposure: Carefully remove the embryo medium and replace it with 100 µL of the appropriate test or control solution.

-

Incubation: Incubate the plates at 28.5°C in a humidified incubator.

-

Daily Observations: At 24, 48, 72, 96, and 120 hpf, observe the embryos under a dissecting microscope for mortality and a range of sublethal teratogenic endpoints.

-

Endpoint Assessment: A comprehensive list of morphological and developmental endpoints should be evaluated. A scoring system can be used to quantify the severity of malformations.[21][22]

Data Analysis and Interpretation

4.1. Quantitative Endpoints

The following quantitative data should be collected and analyzed:

| Endpoint | Description | Timepoints (hpf) |

| Mortality | Percentage of dead embryos/larvae per concentration. | 24, 48, 72, 96, 120 |

| Hatching Rate | Percentage of hatched embryos per concentration. | 48, 72, 96 |

| Heart Rate | Beats per minute. | 48, 72 |

| Body Length | Measurement from head to tail tip. | 120 |

| Eye Diameter | Measurement of the diameter of the eyes. | 120 |

4.2. Morphological Scoring

A semi-quantitative scoring system should be used to assess the severity of malformations.[23] This allows for a more nuanced evaluation of teratogenicity beyond simple incidence rates.

| Structure/Organ System | Malformation | Severity Score (0-3) |

| General | Developmental Delay | 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe |

| Edema (pericardial, yolk sac) | 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe | |

| Craniofacial | Eye, Jaw, Snout abnormalities | 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe |

| Cardiovascular | Heart edema, abnormal looping | 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe |

| Trunk/Tail | Axis curvature, fin defects | 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe |

4.3. Statistical Analysis

-

LC50/EC50 Determination: Calculate the median lethal concentration (LC50) and the median effective concentration (EC50) for various teratogenic endpoints using probit or logit analysis.

-

Teratogenic Index (TI): The TI is a ratio of the LC50 to the EC50 for teratogenicity (TI = LC50 / EC50). A higher TI value suggests a greater teratogenic potential at non-lethal concentrations. A TI of 10 or greater is often considered predictive of teratogenicity.[21][24]

-

Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of differences between the control and treatment groups for quantitative and scored data.

Hypothesized Signaling Pathway and Experimental Validation

Based on the known mechanisms of VPA, a hypothesized signaling pathway for 3-propylhexanoic acid-induced teratogenicity is presented below.

Caption: Hypothesized Mechanism of 3-Propylhexanoic Acid Teratogenicity.

To validate this hypothesis, further molecular analyses can be performed on zebrafish embryos exposed to 3-propylhexanoic acid, such as:

-

Gene Expression Analysis (qPCR or RNA-Seq): To examine changes in the expression of genes related to HDACs, Wnt signaling, and other key developmental pathways.

-

Western Blotting: To assess changes in protein levels and post-translational modifications (e.g., histone acetylation).

-

In Situ Hybridization: To visualize the spatial expression patterns of key developmental genes.

Conclusion

The zebrafish model provides a robust and efficient platform for investigating the teratogenic potential of 3-propylhexanoic acid. By adapting established protocols and leveraging the extensive knowledge of the structurally similar compound, valproic acid, researchers can conduct a thorough assessment of its developmental toxicity. The detailed protocols and data analysis strategies outlined in this guide will enable scientists in both academic and industrial settings to generate reliable and reproducible data to inform risk assessment and guide drug development decisions.

References

-

Cadigan, K. M., & Nusse, R. (1997). Wnt signaling in development and disease. Genes & development, 11(24), 3286-3305. Available at: [Link]

-

Göttlicher, M., Minucci, S., Zhu, P., Krämer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The Journal of biological chemistry, 276(36), 34121-34128. Available at: [Link]

-

Brannen, K. C., Panzica-Kelly, J. M., Danberry, T. L., & Augustine-Rauch, K. A. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. Available at: [Link]

-

PubChem. (n.d.). Valproic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Panzica-Kelly, J. M., Zhang, C. X., & Augustine-Rauch, K. (2010). Morphological score assignment guidelines for the dechorionated zebrafish teratogenicity assay. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(5), 382-395. Available at: [Link]

-

Wikipedia. (2024). Valproate. Retrieved from [Link]

-

ZeClinics. (2025). Understanding Zebrafish Development Stages. Retrieved from [Link]

-

Glauben, R., Batra, A., Stroh, T., Fedke, I., Erben, U., Kühl, A. A., ... & Siegmund, B. (2008). Histone deacetylase inhibitors for the treatment of inflammatory bowel diseases. Gastroenterology, 134(4), A-5. Available at: [Link]

-

LookChem. (n.d.). 3-PROPYLHEXANOIC ACID. Retrieved from [Link]

-

Wikipedia. (2024). Wnt signaling pathway. Retrieved from [Link]

-

AHA/ASA Journals. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology, 12(3), e006793. Available at: [Link]

-

LookChem. (n.d.). 3-PROPYLHEXANOIC ACID. Retrieved from [Link]

-

Company of Biologists. (2018). Wnt signaling in development and tissue homeostasis. Development, 145(11), dev157930. Available at: [Link]

-

Kimmel, C. B., Ballard, W. W., Kimmel, S. R., Ullmann, B., & Schilling, T. F. (1995). Stages of embryonic development of the zebrafish. Developmental dynamics, 203(3), 253-310. Available at: [Link]

-

Biat Group. (2023). Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening. Retrieved from [Link]

-

Oxford Academic. (2019). Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples. Neuro-Oncology Advances, 1(1), vdz024. Available at: [Link]

-

Stanford University. (n.d.). MECHANISMS OF WNT SIGNALING IN DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (n.d.). Normal development of zebrafish (Danio rerio) embryos. Retrieved from [Link]

-

Frontiers. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology, 12, 738955. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). propyl hexanoate-d3. Retrieved from [Link]

-

Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer research, 64(3), 1079-1086. Available at: [Link]

-

ResearchGate. (2017). The zebrafish embryo toxicity and teratogenicity assay. Retrieved from [Link]

-

ResearchGate. (2015). Wnt signaling pathway in development and cancer. Retrieved from [Link]

-

Wikipedia. (2024). Propyl hexanoate. Retrieved from [Link]

-

UNSW Embryology. (2023). Zebrafish Development. Retrieved from [Link]

-

American Chemical Society. (2022). Valproic acid. Retrieved from [Link]

-

ClinPGx. (n.d.). valproic acid. Retrieved from [Link]

-

YouTube. (2017). Zebrafish development. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). valproic acid. Retrieved from [Link]

Sources

- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Zebrafish Development Stages | ZeClinics CRO [zeclinics.com]

- 5. Stages of embryonic development of the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zebrafish Development - Embryology [embryology.med.unsw.edu.au]

- 7. 3-PROPYLHEXANOIC ACID | 25110-61-6 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. propyl hexanoate-d3 [webbook.nist.gov]

- 11. Propyl hexanoate - Wikipedia [en.wikipedia.org]

- 12. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 19. journals.biologists.com [journals.biologists.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Morphological score assignment guidelines for the dechorionated zebrafish teratogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]

- 24. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylhexanoic Acid

Welcome to the technical support center for the synthesis of 3-Propylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to not only identify and solve common issues in your synthesis but also to proactively prevent them.

Introduction to 3-Propylhexanoic Acid Synthesis via Malonic Ester Route

The malonic ester synthesis is a robust and widely employed method for the preparation of carboxylic acids with a defined substitution pattern, such as 3-Propylhexanoic acid. The synthesis involves a four-step sequence:

-

Deprotonation: Formation of a nucleophilic enolate from diethyl malonate using a suitable base.

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide, in this case, a propyl halide, to form a substituted malonic ester.

-

Hydrolysis (Saponification): Conversion of the diester to a dicarboxylic acid salt using a strong base.

-

Decarboxylation: Elimination of one of the carboxylic acid groups upon heating and acidification to yield the final product.

While this method is generally reliable, side reactions can occur at each stage, impacting the yield and purity of the desired 3-Propylhexanoic acid. This guide will address these potential pitfalls in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of 3-Propylhexanoic acid. What is the likely cause and how can I prevent it?

A1: Dialkylation: The Culprit of Low Yields

The most common side reaction in malonic ester synthesis is dialkylation . This occurs when the mono-alkylated intermediate, diethyl propylmalonate, undergoes a second deprotonation and subsequent reaction with another molecule of the propyl halide.

Causality: The mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon. In the presence of a strong base, this proton can be abstracted to form a new enolate, which then competes with the diethyl malonate enolate for the alkylating agent.

Troubleshooting and Prevention:

-

Stoichiometry is Key: Employ a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (propyl bromide). A slight excess of diethyl malonate can be used to favor mono-alkylation.

-

Controlled Addition: Add the propyl bromide slowly and dropwise to the reaction mixture. This ensures that the alkyl halide reacts with the more abundant and reactive diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.

-

Base Selection: While a strong base is necessary for the initial deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes mitigate dialkylation. However, ensure sufficient base is present for the initial reaction to proceed to completion.

Visualizing the Reaction Pathway:

Caption: Main reaction vs. Dialkylation side reaction.

Q2: I'm observing the formation of a gaseous byproduct and my yield is low. My starting alkyl halide seems to be consumed faster than expected. What's happening?

A2: E2 Elimination: A Competing Pathway for Your Alkyl Halide

The basic conditions required for the deprotonation of diethyl malonate can also promote an E2 (bimolecular elimination) reaction with the propyl bromide. This results in the formation of propene gas and bromide salt, consuming your alkylating agent in a non-productive pathway.

Causality: The alkoxide base (e.g., sodium ethoxide) used to generate the malonate enolate is also a strong base that can abstract a proton from the β-carbon of the propyl bromide, leading to the elimination of HBr and the formation of a double bond.

Troubleshooting and Prevention:

-

Choice of Alkyl Halide: While propyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur, especially at elevated temperatures. Using propyl iodide may slightly favor the SN2 reaction due to the better leaving group ability of iodide.

-

Temperature Control: Maintain the reaction temperature as low as reasonably possible while still allowing the alkylation to proceed at a practical rate. Exothermic reactions should be carefully controlled with appropriate cooling.

-

Base Considerations: Using a bulkier, less nucleophilic base could theoretically favor elimination, so sticking with a standard base like sodium ethoxide is generally recommended, with a focus on temperature and addition control.

Visualizing SN2 vs. E2:

Caption: Competing SN2 and E2 pathways for propyl bromide.

Q3: After the hydrolysis and acidification steps, I have a significant amount of a neutral, oily substance that is not my final carboxylic acid product. What could this be?

A3: Incomplete Hydrolysis: A Persistent Ester

This is a classic sign of incomplete hydrolysis (saponification) of the diethyl propylmalonate intermediate. The neutral, oily substance is likely the unreacted diester or a partially hydrolyzed monoester.

Causality: The hydrolysis of sterically hindered esters can be slow. Insufficient reaction time, inadequate amount of base, or low reaction temperature can lead to incomplete conversion of the diester to the dicarboxylate salt.

Troubleshooting and Prevention:

-

Sufficient Base and Time: Use a sufficient excess of a strong base (e.g., 2.5-3 equivalents of NaOH or KOH) to ensure complete saponification of both ester groups. Allow for an adequate reaction time and monitor the reaction progress by TLC or GC until the starting ester is no longer detectable.

-

Elevated Temperature: Heating the reaction mixture during hydrolysis is typically necessary to drive the reaction to completion. Refluxing in an appropriate solvent (e.g., ethanol/water mixture) is a common practice.

-

Phase Transfer Catalysis: In some cases, for particularly stubborn esters, a phase transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic ester.

Experimental Protocol: Hydrolysis of Diethyl Propylmalonate

-

To the crude diethyl propylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in a 1:1 mixture of ethanol and water.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the disappearance of the starting diester spot.

-

Once complete, cool the reaction mixture and proceed with the acidification and workup.

Q4: My final product is contaminated with a dicarboxylic acid. How did this happen and how can I remove it?

A4: Incomplete Decarboxylation: A Stubborn Carboxyl Group

The presence of a dicarboxylic acid impurity, specifically propylmalonic acid, points to incomplete decarboxylation .

Causality: Decarboxylation of the substituted malonic acid occurs upon heating in an acidic medium. If the temperature is too low or the heating time is insufficient, some of the dicarboxylic acid will remain unreacted.

Troubleshooting and Prevention:

-

Adequate Heating: Ensure the acidified mixture is heated to a sufficiently high temperature (typically 100-150 °C) for an adequate period to drive off carbon dioxide completely. Evolution of CO2 gas should be observed to cease.

-

Acidic Environment: Decarboxylation is catalyzed by acid. Ensure the solution is distinctly acidic before heating.

Purification Strategy:

-

Extraction: The desired 3-Propylhexanoic acid is more soluble in nonpolar organic solvents than the more polar propylmalonic acid. A careful liquid-liquid extraction can be used to selectively extract the product, leaving the dicarboxylic acid impurity in the aqueous phase.

-

Distillation: 3-Propylhexanoic acid is a liquid at room temperature and can be purified by vacuum distillation. The higher boiling point of propylmalonic acid will allow for separation.

| Compound | Boiling Point | Solubility |